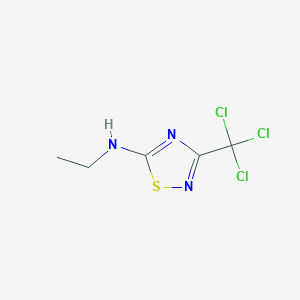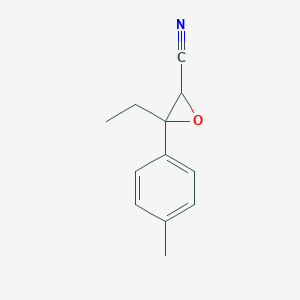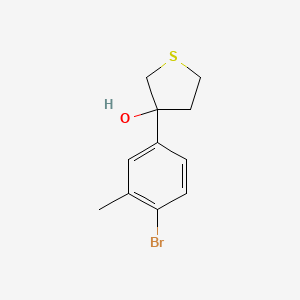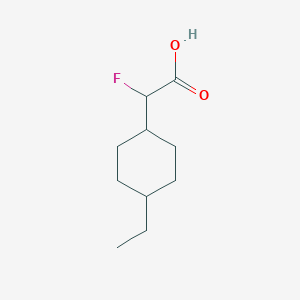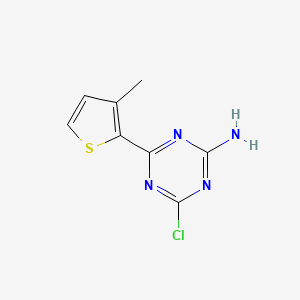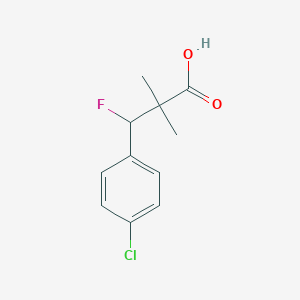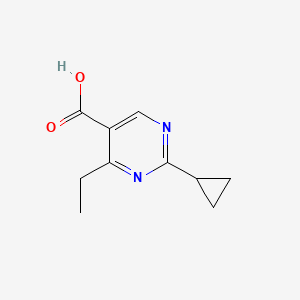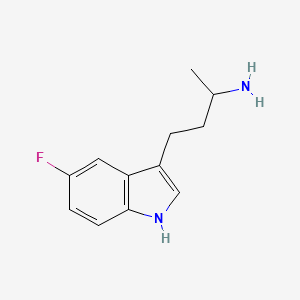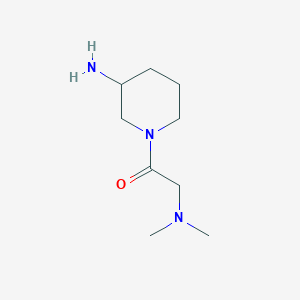
1-Chloro-2,2,3,4-tetramethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,2,3,4-tetramethylhexane is an organic compound with the molecular formula C10H21Cl It is a chlorinated alkane, characterized by the presence of a chlorine atom attached to a carbon chain that includes multiple methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-2,2,3,4-tetramethylhexane can be synthesized through several methods. One common approach involves the chlorination of 2,2,3,4-tetramethylhexane. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2,2,3,4-tetramethylhexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: Although less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products include various alkyl derivatives depending on the nucleophile used.
Elimination: The major products are alkenes, such as 2,2,3,4-tetramethylhex-1-ene.
Oxidation: Oxidation can lead to the formation of alcohols, ketones, or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,2,3,4-tetramethylhexane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of chlorinated alkanes with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Chloro-2,2,3,4-tetramethylhexane involves its interaction with nucleophiles, leading to substitution or elimination reactions. The chlorine atom, being electronegative, creates a partial positive charge on the adjacent carbon atom, making it susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups into the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,4-Tetramethylhexane: Lacks the chlorine atom, making it less reactive in substitution reactions.
1-Chloro-2,2,4,4-tetramethylhexane: Similar structure but with different positioning of methyl groups, leading to different reactivity and physical properties.
2,2,4,4-Tetramethylhexane: Another isomer with distinct chemical behavior due to the absence of the chlorine atom.
Eigenschaften
Molekularformel |
C10H21Cl |
|---|---|
Molekulargewicht |
176.72 g/mol |
IUPAC-Name |
1-chloro-2,2,3,4-tetramethylhexane |
InChI |
InChI=1S/C10H21Cl/c1-6-8(2)9(3)10(4,5)7-11/h8-9H,6-7H2,1-5H3 |
InChI-Schlüssel |
WUACVOGSMLCWBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C)C(C)(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


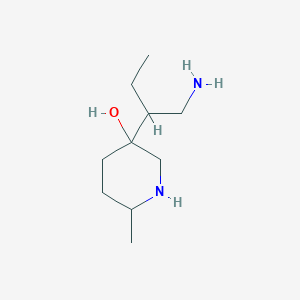
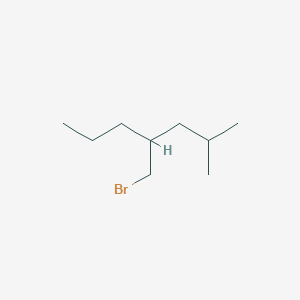
![(2E)-3-[3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]acrylic acid](/img/structure/B13175684.png)
